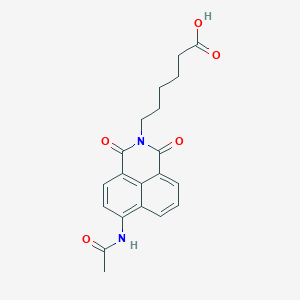

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is C20H20N2O5 . Its molecular weight is 368.38 g/mol .Physical And Chemical Properties Analysis

The compound is solid in form . It is soluble in water and DMSO . The compound exhibits fluorescence with an excitation wavelength of 364 nm and an emission wavelength of 476 nm in 0.1 M phosphate pH 7.0 .Aplicaciones Científicas De Investigación

Biological Experiments

This compound is a multifunctional dye that plays a crucial role in biological experiments . It helps researchers observe and analyze cell structures .

Biomolecule Tracking

The dye is used to track biomolecules, providing valuable insights into their behavior and interactions .

Cell Function Evaluation

It aids in the evaluation of cell functions, contributing to our understanding of cellular processes .

Cell Type Distinction

This compound is used to distinguish between different cell types, which is essential in fields like immunology and oncology .

Biomolecule Detection

The dye is used to detect biomolecules, making it a valuable tool in biochemistry and molecular biology .

Tissue Pathology Study

It is used in the study of tissue pathology, helping to identify disease states and understand their progression .

Microorganism Monitoring

This compound is used to monitor microorganisms, which is particularly useful in microbiology and environmental science .

DNA/RNA Research

The compound can easily intercalate or act as a groove binder with DNA/RNA sequences . This makes it valuable for in situ hybridization studies with complementary synthetic oligonucleotides (ODNs), not only for medical diagnostics or clinical genetics, but also for the detection and isolation of DNA for research purposes .

Mecanismo De Acción

Mode of Action:

The compound’s mode of action involves covalent modification of specific lysine residues on antisense oligonucleotides. It forms a stable linkage, enabling efficient labeling. Upon binding, the fluorescent probe emits fluorescence with an excitation wavelength (λex) of 364 nm and an emission wavelength (λem) of 476 nm in a phosphate buffer at pH 7.0 . This fluorescence facilitates visualization and tracking of the labeled oligonucleotides.

Pharmacokinetics (ADME Properties):

The compound’s pharmacokinetic properties impact its bioavailability and effectiveness as a probe.

Action Environment:

Environmental factors significantly influence the compound’s efficacy and stability:

Propiedades

IUPAC Name |

6-(6-acetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-12(23)21-16-10-9-15-18-13(16)6-5-7-14(18)19(26)22(20(15)27)11-4-2-3-8-17(24)25/h5-7,9-10H,2-4,8,11H2,1H3,(H,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZAYEHQRFPFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408987 | |

| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |

CAS RN |

172227-59-7 | |

| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)

![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)

![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)

![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)

![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)